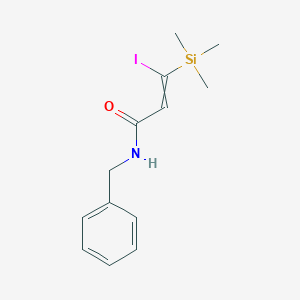
N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide: is an organic compound with the molecular formula C13H18NOSiI. It is characterized by the presence of an iodine atom, a trimethylsilyl group, and a benzyl group attached to a prop-2-enamide backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine, trimethylsilylacetylene, and iodine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Reaction Steps: The benzylamine is first reacted with trimethylsilylacetylene in the presence of a base to form the corresponding enamine. This intermediate is then iodinated using iodine or an iodine source to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of deiodinated products.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential biological activities. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide involves its ability to undergo various chemical transformations. The iodine atom and trimethylsilyl group play crucial roles in its reactivity. The compound can interact with molecular targets through substitution and coupling reactions, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
N-Benzyl-3-bromo-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a bromine atom instead of iodine.
N-Benzyl-3-chloro-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a chlorine atom instead of iodine.
N-Benzyl-3-fluoro-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions.
Propiedades
Número CAS |
601521-89-5 |
|---|---|
Fórmula molecular |
C13H18INOSi |
Peso molecular |
359.28 g/mol |
Nombre IUPAC |
N-benzyl-3-iodo-3-trimethylsilylprop-2-enamide |
InChI |
InChI=1S/C13H18INOSi/c1-17(2,3)12(14)9-13(16)15-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,15,16) |
Clave InChI |
FAFWOHHQWXVLAM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=CC(=O)NCC1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


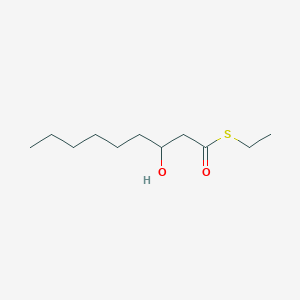
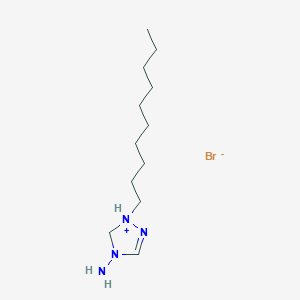
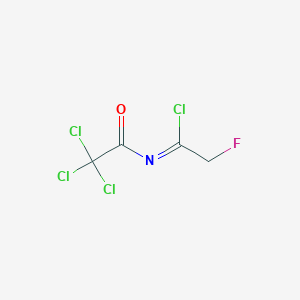
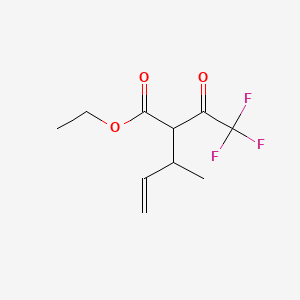


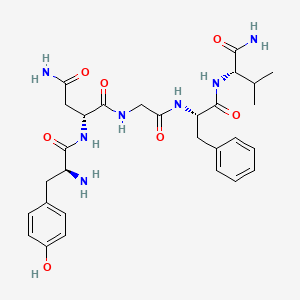

![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
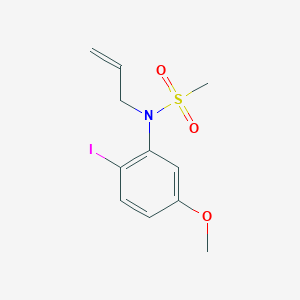

![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
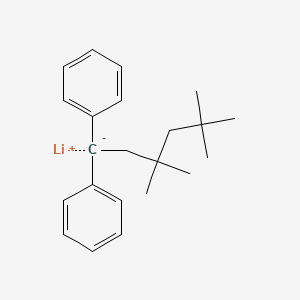
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
